5-Methyl-3-(3-nitrophenyl)isoxazole

Medicinal Chemistry ADME Prediction Drug Design

5-Methyl-3-(3-nitrophenyl)isoxazole (CAS 58332-81-3) is a disubstituted nitroaromatic isoxazole featuring a methyl group at the 5-position and a meta-nitrophenyl moiety at the 3-position of the heterocyclic core. With a molecular formula of C₁₀H₈N₂O₃, an exact mass of 204.0535 Da, zero hydrogen-bond donors, four hydrogen-bond acceptors, a single rotatable bond, a computed XLogP of 2.3, and a topological polar surface area (TPSA) of 71.8 Ų, it occupies a physicochemical space consistent with lead-like and fragment-like compound collections.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B13973530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(3-nitrophenyl)isoxazole
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-7-5-10(11-15-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3
InChIKeyGFOUWBJNFMEVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-(3-nitrophenyl)isoxazole – Core Physicochemical Identity and Procurement Baseline


5-Methyl-3-(3-nitrophenyl)isoxazole (CAS 58332-81-3) is a disubstituted nitroaromatic isoxazole featuring a methyl group at the 5-position and a meta-nitrophenyl moiety at the 3-position of the heterocyclic core. With a molecular formula of C₁₀H₈N₂O₃, an exact mass of 204.0535 Da, zero hydrogen-bond donors, four hydrogen-bond acceptors, a single rotatable bond, a computed XLogP of 2.3, and a topological polar surface area (TPSA) of 71.8 Ų, it occupies a physicochemical space consistent with lead-like and fragment-like compound collections . The meta-nitro substitution pattern imparts a Hammett substituent constant (σm) of +0.71, reflecting a predominantly inductive electron-withdrawing character that is quantitatively and mechanistically distinct from the para-nitro isomer (σp = +0.78, incorporating resonance withdrawal) [1].

Why Generic 3-Aryl-5-methylisoxazole Substitution Risks Procurement Failure for 5-Methyl-3-(3-nitrophenyl)isoxazole


Substituting 5-methyl-3-(3-nitrophenyl)isoxazole with its positional isomers or non-nitro analogs is not chemically or functionally neutral. The meta-nitro group imposes a unique combination of electronic (σm = +0.71 vs. σp = +0.78 for para-nitro), steric, and pharmacokinetic parameters (TPSA = 71.8 Ų vs. 69.17 for the para isomer) that influence reactivity in downstream derivatization, molecular recognition, and ADME property predictions . Literature SAR across multiple biological contexts—including antifungal [1], antileishmanial [2], and industrial biocide applications [3]—demonstrates that isoxazole activity is highly sensitive to the exact position and electronic nature of aryl ring substitution. Ordering an analog without verifying the nitro position and methyl regiochemistry can lead to complete loss of the desired biological or synthetic performance characteristics.

Quantitative Differentiation Evidence for 5-Methyl-3-(3-nitrophenyl)isoxazole Against Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: Meta-Nitro vs. Para-Nitro Isomer

The meta-nitro isomer (target compound) exhibits a computed TPSA of 71.8 Ų, which is 2.63 Ų higher than the experimentally reported PSA of 69.17 for the para-nitro isomer 5-methyl-3-(4-nitrophenyl)isoxazole (CAS 30213-79-7) . An XLogP value of 2.3 positions both meta and ortho isomers identically, yet TPSA divergence indicates differential hydrogen-bonding capacity that directly influences predicted intestinal absorption and blood-brain barrier penetration in standard drug-likeness models . A TPSA below 140 Ų is generally associated with favorable permeability; the 3.8% relative difference between isomers can shift a compound across threshold cut-offs in multiparameter optimization scores used for lead prioritization [1].

Medicinal Chemistry ADME Prediction Drug Design

Hammett Electronic Parameter Divergence: Meta-Nitro Inductive vs. Para-Nitro Resonance Withdrawal

The 3-nitrophenyl (meta) substituent in the target compound exerts an electronic effect characterized by a Hammett σm constant of +0.71, which reflects almost exclusively inductive electron withdrawal. In contrast, the 4-nitrophenyl (para) isomer exerts σp = +0.78, combining inductive withdrawal with a significant resonance withdrawal component via conjugation with the isoxazole ring π-system [1]. This 0.07-unit difference in Hammett sigma constants translates to a measurably distinct influence on reaction rates and equilibrium constants for transformations at the isoxazole core, including nucleophilic aromatic substitution (SNAr) at the 4-position of the isoxazole [2]. The meta-nitro group cannot engage in direct resonance with the isoxazole ring, preserving higher electron density at C-4 of the heterocycle relative to the para-nitro analog, which facilitates electrophilic substitution chemistry at that position.

Physical Organic Chemistry SAR Reactivity Prediction

Class-Level Antifungal SAR: 5-Methyl Substitution and 3-Nitrophenyl Contribution in Isoxazole Fungitoxicity

A direct head-to-head study of twenty 3,5-disubstituted isoxazoles established that within this chemotype, the 3-(3-nitrophenyl) substitution pattern combined with appropriate 5-substitution yields potent antifungal activity [1]. The closely related analog 3-(3-nitrophenyl)-5-(4-methoxyphenyl)isoxazole demonstrated an ED₅₀ of 456.6 mg L⁻¹ against Fusarium oxysporum, representing the most potent compound among all twenty tested chemicals [1]. For context, the reference fungicide quintozene exhibited an ED₅₀ of 141 mg L⁻¹ against Pythium aphanidermatum in the same study, with several isoxazoles achieving ED₅₀ values below 100 mg L⁻¹ against this pathogen [1]. Independently, a structure-activity study of 3-hydroxy isoxazoles as soil fungicides established that 5-alkyl substitution follows a potency rank order of methyl > ethyl > propyl > butyl > hydrogen against F. oxysporum f. cucumerinum in greenhouse trials [2]. This class-level SAR supports that the 5-methyl group in the target compound represents the optimal alkyl substituent for antifungal activity within the isoxazole series.

Agricultural Chemistry Antifungal Crop Protection

Metal-Ligand Complexation Potential of 3-Nitrophenyl-Isoxazole Scaffolds with First-Row Transition Metals

A pH-metric spectrophotometric study of substituted isoxazoles demonstrated that compounds bearing a 3-nitrophenyl substituent in combination with phenolic hydroxyl groups form stable 1:1 and 1:2 metal-ligand complexes with Cu(II), Co(II), Fe(III), Al(III), and Nd(III) in 70% dioxane-water at 30 ± 0.1°C and 0.1 M ionic strength [1]. The study specifically examined 3-(2''-hydroxy-3''-nitro-5''-methylphenyl)-5-(3'-nitrophenyl)-isoxazole (Ligand-III), a direct structural analog of the target compound, confirming the participation of the 3-nitrophenyl moiety in metal coordination equilibria [1]. While the target compound lacks the chelating 2''-hydroxy group present in Ligand-III, the 3-nitrophenyl-isoxazole framework provides a non-chelating metal-interaction motif via the nitro oxygen lone pairs and the isoxazole nitrogen, supporting its utility as a ligand scaffold or metal-sensing probe precursor.

Coordination Chemistry Analytical Chemistry Metal Sensing

Synthetic Diversification Gateway: Access to 4-Carboxylated and 4,5-Dihydro Derivatives from the Parent Isoxazole

5-Methyl-3-(3-nitrophenyl)isoxazole serves as a documented precursor to a family of functionalized derivatives. The 4-carboxylic acid derivative, 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid (CAS 38694-05-2), and its ethyl ester, ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate, are established synthetic intermediates accessible from the parent compound via carboxylation or Vilsmeier-Haack formylation followed by oxidation [1]. Additionally, the 4,5-dihydro analog 5-methyl-3-(3-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1326815-05-7) has been reported . This derivatization profile is enabled by the meta-nitro substitution, which preserves sufficient electron density at the isoxazole C-4 position for electrophilic attack—a reactivity feature that distinguishes it from the more deactivated para-nitro isomer [2]. The presence of documented downstream products in the CAS registry and vendor catalogs confirms the practical synthetic utility of this scaffold for library build-out.

Synthetic Chemistry Building Block Medicinal Chemistry

Evidence-Backed Application Scenarios for 5-Methyl-3-(3-nitrophenyl)isoxazole in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity and Permeability

The balanced XLogP of 2.3 and TPSA of 71.8 Ų place 5-methyl-3-(3-nitrophenyl)isoxazole within the optimal range for oral drug-likeness (Lipinski and Veber compliance) [1]. Compared to the para-nitro isomer (PSA 69.17), the meta-nitro compound offers predictably lower membrane permeability, which is advantageous for programs targeting peripherally restricted or gut-localized therapeutic agents where reduced systemic absorption is desired [2]. The zero hydrogen-bond donor count and four hydrogen-bond acceptor atoms further support formulation compatibility and solubility optimization.

Agricultural Fungicide Discovery Leveraging the 5-Methyl Isoxazole Pharmacophore

Independent structure-activity studies have established the 5-methyl substituent as the optimal alkyl group for isoxazole antifungal activity (rank order: methyl > ethyl > propyl > butyl > hydrogen) [1]. The structurally related 3-(3-nitrophenyl)-5-(4-methoxyphenyl)isoxazole was identified as the most potent compound against F. oxysporum in a panel of twenty 3,5-disubstituted isoxazoles [2]. These convergent SAR findings justify the selection of 5-methyl-3-(3-nitrophenyl)isoxazole as a core scaffold for antifungal hit expansion, with the 3-nitrophenyl group providing an additional handle for electronic tuning.

Synthetic Building Block for Isoxazole Library Construction via C-4 Functionalization

The meta-nitro substitution preserves sufficient electron density at the C-4 position of the isoxazole ring for electrophilic substitution, enabling access to 4-carboxylic acid, 4-ester, and 4,5-dihydro derivatives that are documented in the chemical literature and vendor catalogs [1][2]. This derivatization gateway is mechanistically less accessible from the para-nitro isomer due to enhanced ring deactivation by resonance withdrawal (σp = +0.78 vs. σm = +0.71) . Procurement of the parent meta-nitro compound thus maximizes downstream synthetic versatility for parallel library synthesis.

Industrial Biocide Development Based on 3-Nitroisoxazole Chemotype

Patent literature explicitly claims 3-nitroisoxazoles of the general formula (I) as biocides for protecting industrial materials, including coatings, wood, and polymer compositions [1]. The target compound falls within the claimed generic scope and represents a structurally simple, synthetically accessible member of this biocide class. Its procurement enables evaluation for material protection applications where the nitro group can function as an electrophilic warhead or redox-active moiety, consistent with the demonstrated antimicrobial mechanisms of nitroaromatic compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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